5-Chloro-[1,3]thiazolo[4,5-b]pyridine
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Overview
Description
5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then subjected to cyclization reactions with pyridine derivatives under specific conditions. For example, the reaction of thiazole-4-carboxylic acid with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the annulation process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The compound’s ability to interact with DNA and proteins is crucial for its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the chlorine substituent but shares the core structure.
Thiazolo[5,4-b]pyridine: A positional isomer with different pharmacological properties.
Thiazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
5-Chloro-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for a wide range of modifications, making it a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRMADNSHSKKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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